molecular formula C13H9BrN4 B599011 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine CAS No. 1201802-61-0

2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine

Cat. No.: B599011
CAS No.: 1201802-61-0
M. Wt: 301.147
InChI Key: FSLFBKYERVQHED-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures to achieve moderate to good yields .

Chemical Reactions Analysis

2-Bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions include various substituted pyridine and imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-bromo-5-(2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine include other pyridine and imidazole derivatives. These compounds share similar structural features but may differ in their biological activities and chemical reactivity. For example, 5-bromo-2-methylpyridin-3-amine and its derivatives are commonly used in similar applications .

Properties

IUPAC Name

2-bromo-5-(2-pyridin-2-yl-1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4/c14-12-5-4-9(7-16-12)11-8-17-13(18-11)10-3-1-2-6-15-10/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLFBKYERVQHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)C3=CN=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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